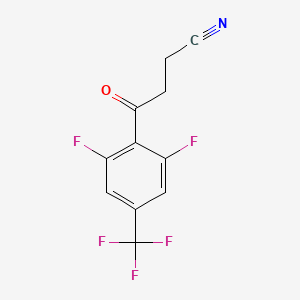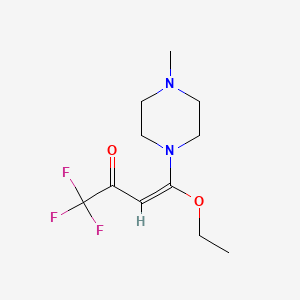
(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid is a fluorinated phosphonic acid compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high hydrophobicity and chemical stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid typically involves the reaction of a fluorinated alkyl halide with a phosphonic acid derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid is used as a building block for synthesizing advanced materials with unique properties. Its high fluorine content makes it valuable for creating hydrophobic and oleophobic surfaces.
Biology
The compound’s unique chemical properties are explored in biological research for developing novel biomaterials and drug delivery systems. Its stability and resistance to degradation make it suitable for long-term applications in biological environments.
Medicine
In medicine, this compound is investigated for its potential use in creating biocompatible coatings for medical devices. Its hydrophobic nature helps prevent biofouling and enhances the longevity of medical implants.
Industry
Industrially, the compound is used in the production of water-repellent and anti-corrosive coatings. Its ability to form self-assembled monolayers on metal surfaces makes it valuable for protecting materials from environmental degradation.
Mécanisme D'action
The mechanism of action of (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid involves its interaction with surfaces at the molecular level. The phosphonic acid group forms strong bonds with metal oxides, creating a stable and durable coating. The fluorinated alkyl chain provides hydrophobic properties, preventing water and other polar substances from adhering to the surface. This dual functionality makes the compound effective in various applications, from surface protection to biomedical devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
Compared to similar compounds, (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid stands out due to its phosphonic acid group, which provides strong binding affinity to metal surfaces. This makes it particularly effective for applications requiring durable and long-lasting coatings. Additionally, its high fluorine content imparts superior hydrophobic properties compared to other fluorinated compounds.
Propriétés
Formule moléculaire |
C17H24F13O3P |
|---|---|
Poids moléculaire |
554.3 g/mol |
Nom IUPAC |
12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecylphosphonic acid |
InChI |
InChI=1S/C17H24F13O3P/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-34(31,32)33)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-11H2,(H2,31,32,33) |
Clé InChI |
BUBQNXNENZFVMX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


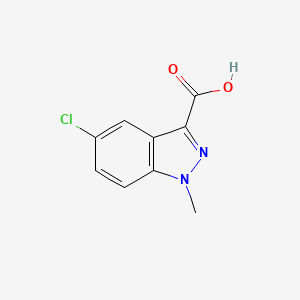
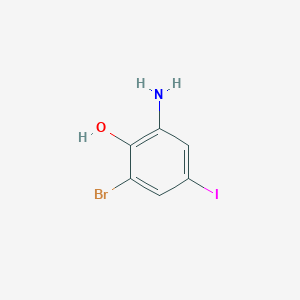
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
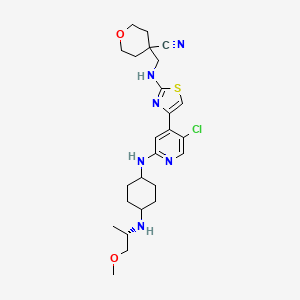
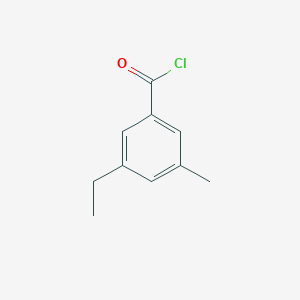

![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
